N-(FURAN-2-YLMETHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE
Overview
Description
N-(FURAN-2-YLMETHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a tetrazole ring, and a propylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(FURAN-2-YLMETHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of furan-2-carboxaldehyde with propylamine and sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide uniform heating and reduce reaction times significantly. The use of coupling reagents such as DMT/NMM/TsO− or EDC can further optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(FURAN-2-YLMETHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group can yield the corresponding amine.
Scientific Research Applications
N-(FURAN-2-YLMETHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(FURAN-2-YLMETHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): This compound is similar in structure but features a methylprop-2-yn-1-amine group instead of a propylamine group.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound features a hydrazide group and is used in different applications.
Uniqueness
N-(FURAN-2-YLMETHYL)-1-PROPYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a furan ring and a tetrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-propyltetrazol-5-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-2-5-14-9(11-12-13-14)10-7-8-4-3-6-15-8/h3-4,6H,2,5,7H2,1H3,(H,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNAEIZRVQRXND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=CC=CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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